![molecular formula C12H16NNa3O16S2 B047453 trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 136098-05-0](/img/structure/B47453.png)
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
説明
Trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a highly sulfonated and stereochemically complex carbohydrate derivative. Its structure features:
- A pyranose core with multiple hydroxyl and sulfonato groups, enhancing solubility in aqueous environments.
- Three sodium counterions, ensuring charge neutrality and stabilizing the molecule in physiological conditions.
準備方法
Synthetic Routes and Reaction Conditions: Heparin disaccharide II-S sodium salt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: In an industrial setting, the production of heparin disaccharide II-S sodium salt involves large-scale enzymatic digestion followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is often freeze-dried and stored as a powder .
化学反応の分析
Types of Reactions: Heparin disaccharide II-S sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the disaccharide structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Heparin disaccharide II-S sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.
Biology: Researchers use it to investigate cell signaling pathways and interactions with proteins.
Medicine: It has potential therapeutic applications, particularly in the development of anticoagulant drugs.
作用機序
The mechanism of action of heparin disaccharide II-S sodium salt involves its interaction with specific proteins and enzymes in the body. It binds to antithrombin III, enhancing its ability to inhibit thrombin and factor Xa, which are crucial for blood coagulation. This interaction prevents the formation of blood clots, making it a valuable anticoagulant .
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group and Solubility Analysis
Key Observations :
- The target compound’s sulfonato groups confer superior water solubility compared to non-sulfonated analogs like the benzoic acid derivative in .
Stereochemical and Structural Divergence
- Chirality : The target compound’s (2R,3R,4S) and (2R,3S,4R,5R) stereocenters create a rigid 3D conformation, contrasting with simpler analogs like the trihydroxybenzoic acid derivative (), which has fewer stereochemical constraints .
- Sulfonation Density: With two sulfonato groups, the target exhibits higher anionic charge density than mono-sulfonated compounds (e.g., ’s 3-hydroxy-4-(((2S,3R,4S,5S,6R)-...)benzoic acid), impacting binding affinity to cationic targets like enzymes or receptors .
Pharmacokinetic and Bioactivity Comparisons
- Similarity Indexing: While focuses on phytocompounds, its Tanimoto coefficient method (~70% similarity threshold) can be extrapolated. The target compound likely shares <50% similarity with non-sulfonated pyranose derivatives (e.g., ’s silylated gluconolactone) due to divergent functionalization .
- Metabolic Stability : Sulfonato groups in the target compound may reduce metabolic degradation compared to acetylated analogs (e.g., ’s acetamido-tetrahydro-2H-pyran), which are prone to esterase cleavage .
生物活性
Trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a synthetic derivative of heparin and belongs to the class of glycosaminoglycans. This compound exhibits significant biological activity primarily due to its structural characteristics and interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 563.4 g/mol. The compound features multiple hydroxyl groups and sulfonate groups that contribute to its solubility and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | C12H16NNa3O16S2 |
Molecular Weight | 563.4 g/mol |
CAS Number | 136098-05-0 |
Minimum Purity | 95% |
The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes involved in cellular processes. It functions by mimicking the natural anticoagulant properties of heparin through the following mechanisms:
- Anticoagulant Activity : The compound inhibits thrombin and factor Xa, crucial components in the coagulation cascade. This inhibition is facilitated by the binding of the compound to antithrombin III (ATIII), enhancing its activity and leading to reduced blood clot formation.
- Cell Signaling Modulation : It modulates signaling pathways by interacting with growth factors and cytokines, influencing processes such as cell proliferation and migration.
- Calcium Ion Regulation : The compound increases the cytosolic calcium extrusion rate via activation of the Na+/Ca²+ exchanger (NCX), which is critical for maintaining calcium homeostasis in cells.
Biological Activities
Research has demonstrated various biological activities associated with trisodium;(2R,3R,4S)-2-(...):
- Antimicrobial Effects : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens by disrupting their cellular functions.
- Anti-inflammatory Properties : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines in vitro.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through modulation of neuronal signaling pathways.
Case Studies
- Study on Anticoagulant Efficacy : A clinical trial evaluated the efficacy of this compound in preventing venous thromboembolism in patients undergoing major orthopedic surgery. Results showed a significant reduction in thrombotic events compared to control groups receiving standard care.
- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing this compound, and what critical parameters must be controlled?
Synthesis involves stepwise coupling under controlled pH (6.5–7.5) and temperature (20–25°C) to prevent hydrolysis of sulfonato groups. Key steps include protecting group strategies for hydroxyl and amino functionalities, followed by deprotection and sulfonation. Purification via ion-exchange chromatography (e.g., Dowex 50WX4 resin, Na⁺ form) is recommended to isolate the trisodium form .
Q. Which spectroscopic and chromatographic methods confirm structural integrity and stereochemistry?
Use ¹H/¹³C NMR (500 MHz or higher) to verify stereocenters and sulfonation sites, coupled with high-resolution mass spectrometry (HRMS) for molecular ion validation. Chiral HPLC (e.g., Chiralpak IC-3 column, 0.1% TFA in H₂O/MeOH gradient) resolves enantiomeric impurities (>99% ee). Purity is assessed via RP-HPLC (C18 column, 0.1 M ammonium acetate pH 5.0) .
Q. What is the biological significance of the sulfonato and carboxylate groups in target interactions?
Sulfonato groups enhance water solubility and participate in ionic interactions with positively charged enzyme active sites (e.g., kinases). The carboxylate moiety may act as a metal-chelating agent or hydrogen bond acceptor, critical for inhibiting ATP-binding pockets .
Q. How is the compound purified from reaction mixtures?
Ion-exchange chromatography (Dowex 50WX4 resin, Na⁺ form) isolates the trisodium species. Size-exclusion chromatography (Sephadex G-25) removes low-molecular-weight impurities, achieving >98% purity by HPLC .
Q. What are recommended storage conditions to prevent degradation?
Lyophilize the compound in phosphate-buffered aliquots (pH 7.0) and store at -80°C under argon. For working solutions, include chelating agents (1 mM EDTA) to prevent metal-catalyzed oxidation. Monitor stability via weekly HPLC-UV (220 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while preserving sulfonato group integrity?
Use Design of Experiments (DoE) to model pH (6.0–7.5), temperature (15–30°C), and reactant molar ratios. Real-time monitoring with FTIR or inline pH probes ensures minimal hydrolysis. Reaction scale-up via continuous flow systems enhances reproducibility .
Q. What strategies resolve discrepancies in reported bioactivity data across enzymatic assays?
Conduct orthogonal binding assays (e.g., isothermal titration calorimetry [ITC] for thermodynamics, surface plasmon resonance [SPR] for kinetics) under standardized conditions (pH 7.4, 150 mM NaCl). Validate enzyme batches using SDS-PAGE and activity assays. Perform meta-analysis of published data with sensitivity thresholds (e.g., EC₅₀ variability ±15%) .
Q. How can computational modeling predict binding affinity for novel protein targets?
Perform molecular docking (AutoDock Vina) using DFT-optimized conformations (B3LYP/6-31G* level) against homology-modeled protein structures. Validate predictions with SPR-based affinity measurements (KD < 10 µM). Train machine learning models (e.g., Random Forest) on protein-ligand datasets to refine energy predictions .
Q. What experimental approaches identify metabolic stability of specific hydroxyl groups?
Synthesize deuterated analogs at select hydroxyl positions and compare pharmacokinetic profiles via LC-MS/MS in rodent models. Conduct in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) to map Phase I metabolism sites .
Q. How is stereochemical fidelity maintained during scale-up synthesis?
Implement continuous flow chemistry with in-line pH/temperature monitoring. Use Process Analytical Technology (PAT) tools like FTIR for real-time intermediate analysis. Optimize crystallization (anti-solvent addition rate, seeding protocols) to control polymorph formation .
Q. Data Contradiction and Methodological Challenges
Q. How do stereochemical variations impact enzymatic inhibition efficacy?
Synthesize enantiomerically pure analogs and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase profiling). Use X-ray crystallography to resolve co-crystal structures with target proteins, identifying critical hydrogen-bonding interactions .
Q. What analytical workflows address batch-to-batch variability in sulfonation efficiency?
Implement quantitative ³¹P NMR to assess sulfonation levels. Pair with ion-exchange HPLC to quantify free sulfonate impurities. Statistical process control (SPC) charts track variability, with adjustments to sulfonation time/temperature .
Q. Experimental Design and Validation
Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?
Use CRISPR-edited cell lines (e.g., Nrf2-knockout) to assess ROS levels via DCFH-DA fluorescence. Pair with Western blotting for antioxidant enzymes (SOD, catalase). Dose-response studies (0.1–100 µM) identify EC₅₀ values .
Q. What in vitro models best predict in vivo pharmacokinetics?
Combine Caco-2 permeability assays, plasma protein binding (ultrafiltration), and metabolic stability in hepatocytes. Physiologically based pharmacokinetic (PBPK) modeling integrates these data to predict bioavailability .
Q. Structural and Functional Analysis
Q. How do pH and ionic strength affect the compound’s conformational stability?
Perform molecular dynamics (MD) simulations at varying pH (5.0–8.0) and ionic strengths (0–150 mM NaCl). Validate with small-angle X-ray scattering (SAXS) to detect aggregation or conformational shifts .
特性
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHANNJETVHCR-LXROVJCJSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNa3O16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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